(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate
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Overview
Description
(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a methoxy-oxopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Ester Group: This step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Addition of the Methoxy-Oxopropenyl Group: The final step involves the addition of the methoxy-oxopropenyl group to the piperidine ring, which can be achieved through a condensation reaction with methoxyacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The oxopropenyl group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperidine ring is a common motif in many bioactive molecules, and the compound’s ability to undergo various chemical reactions makes it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity profile allows for the production of high-value products with specific properties.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy-oxopropenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Piperidone: A simpler piperidine derivative used in various chemical syntheses.
Uniqueness
(E)-tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate is unique due to the presence of both a methoxy-oxopropenyl group and a tert-butyl ester group on the piperidine ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-5-6-11(10-15)7-8-12(16)18-4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+ |
InChI Key |
VPMVMWQFWXVNDM-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)OC |
Origin of Product |
United States |
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